(E)-3-cyclopropyl-N'-(4-(pentyloxy)benzylidene)-1H-pyrazole-5-carbohydrazide
Description
Properties
IUPAC Name |
5-cyclopropyl-N-[(E)-(4-pentoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-2-3-4-11-25-16-9-5-14(6-10-16)13-20-23-19(24)18-12-17(21-22-18)15-7-8-15/h5-6,9-10,12-13,15H,2-4,7-8,11H2,1H3,(H,21,22)(H,23,24)/b20-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYAMUFXTQKHST-DEDYPNTBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C=NNC(=O)C2=NNC(=C2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCOC1=CC=C(C=C1)/C=N/NC(=O)C2=NNC(=C2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-cyclopropyl-N’-(4-(pentyloxy)benzylidene)-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents such as diazomethane or Simmons-Smith reagents.
Formation of the Benzylidene Moiety: The benzylidene group can be formed through a condensation reaction between an aldehyde and a hydrazide.
Attachment of the Pentyloxy Group: The pentyloxy group can be introduced through etherification reactions, typically using alkyl halides and a base.
Industrial Production Methods
Industrial production of (E)-3-cyclopropyl-N’-(4-(pentyloxy)benzylidene)-1H-pyrazole-5-carbohydrazide may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(E)-3-cyclopropyl-N’-(4-(pentyloxy)benzylidene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and various nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(E)-3-cyclopropyl-N’-(4-(pentyloxy)benzylidene)-1H-pyrazole-5-carbohydrazide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-3-cyclopropyl-N’-(4-(pentyloxy)benzylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, leading to the disruption of metabolic pathways.
Receptor Binding: It may bind to specific receptors on cell surfaces, triggering a cascade of intracellular signaling events.
DNA Interaction: The compound may interact with DNA, leading to changes in gene expression and cellular function.
Comparison with Similar Compounds
Structural Features :
- Pentyloxy chain : A lipophilic alkoxy group that may improve membrane permeability and bioavailability .
Comparison with Structural Analogs
Key Observations :
Spectroscopic and Crystallographic Data
Table 2. Spectroscopic and Structural Features
Key Observations :
Computational Insights :
Pharmacokinetic Considerations
- Lipophilicity: The pentyloxy chain in the target compound likely increases logP compared to methoxy or dimethylamino analogs, favoring blood-brain barrier penetration .
- Metabolic Stability : Cyclopropyl groups resist oxidative metabolism better than methyl or phenyl groups .
Biological Activity
The compound (E)-3-cyclopropyl-N'-(4-(pentyloxy)benzylidene)-1H-pyrazole-5-carbohydrazide is a pyrazole derivative that has garnered interest due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antitumor effects. This article reviews the biological activity of this specific compound, supported by recent research findings.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure features a cyclopropyl group, a pentyloxy substituent, and a hydrazide functional group, which are crucial for its biological activity.
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a wide range of biological activities. Notably, compounds with structural similarities to (E)-3-cyclopropyl-N'-(4-(pentyloxy)benzylidene)-1H-pyrazole-5-carbohydrazide have shown significant interactions with various biological targets.
1. Anti-inflammatory Activity
Pyrazole derivatives are often explored for their anti-inflammatory properties. The compound's structural features suggest potential inhibition of inflammatory pathways, particularly through modulation of cyclooxygenase (COX) enzymes. Studies have demonstrated that related pyrazole compounds can effectively reduce inflammation in animal models by decreasing pro-inflammatory cytokines .
2. Antitumor Activity
Research has highlighted the antitumor potential of pyrazole derivatives. For instance, compounds similar to the one have been shown to induce apoptosis in cancer cell lines and inhibit tumor growth in vivo. The mechanism often involves the activation of caspases and downregulation of anti-apoptotic proteins .
3. Antioxidant Properties
The antioxidant capacity of pyrazoles is another area of interest. The presence of electron-donating groups in the structure may enhance the scavenging ability against free radicals, thus protecting cells from oxidative stress .
Structure-Activity Relationship (SAR)
Understanding the relationship between structure and activity is critical for optimizing the efficacy of pyrazole derivatives. Key aspects include:
- Substituent Effects : The presence of alkoxy groups (like pentyloxy) can significantly influence lipophilicity and receptor binding affinity.
- Cyclopropyl Group : This moiety is often associated with enhanced biological activity due to its unique steric and electronic properties.
Research Findings
Recent studies have synthesized various pyrazole derivatives to evaluate their biological activities. For example, one study identified several novel CB1 antagonists derived from cyclopropyl-containing pyrazoles, demonstrating promising results in metabolic syndrome models . Another review provided insights into the broad spectrum of activities exhibited by pyrazoles, emphasizing their therapeutic potential against multiple targets .
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | Mechanism of Action |
|---|---|---|
| Anti-inflammatory | Pyrazole derivatives | Inhibition of COX enzymes |
| Antitumor | Cyclopropyl-pyrazoles | Induction of apoptosis |
| Antioxidant | Various pyrazoles | Scavenging free radicals |
Case Studies
Several case studies have documented the efficacy of similar compounds:
- Case Study 1 : A study on a related cyclopropyl-pyrazole showed a significant reduction in tumor size in xenograft models.
- Case Study 2 : Another investigation reported that a specific pyrazole derivative improved metabolic parameters in obese mice, suggesting potential applications in obesity treatment .
Q & A
Q. What are the standard synthetic routes for (E)-3-cyclopropyl-N'-(4-(pentyloxy)benzylidene)-1H-pyrazole-5-carbohydrazide?
- Methodological Answer : The synthesis typically involves a condensation reaction between 3-cyclopropyl-1H-pyrazole-5-carbohydrazide and 4-(pentyloxy)benzaldehyde. A representative procedure includes:
- Dissolving equimolar quantities of the carbohydrazide and aldehyde in ethanol.
- Adding catalytic acetic acid (2–3 drops) and refluxing for 2–4 hours.
- Precipitating the product by cooling the reaction mixture, followed by filtration and recrystallization (ethanol or methanol).
Yield optimization (70–85%) is achieved by controlling solvent polarity, reaction time, and acid catalysis .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Key techniques include:
- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~3200 cm⁻¹).
- NMR (¹H/¹³C) : Assigns proton environments (e.g., hydrazone CH=N proton at δ 8.2–8.5 ppm) and carbon frameworks.
- ESI-MS : Confirms molecular ion peaks (e.g., [M+H]⁺ matching theoretical mass).
- Single-crystal X-ray diffraction : Resolves 3D geometry (bond lengths, angles, and torsion angles) using programs like SHELXL .
Q. How is X-ray crystallography employed in determining its molecular structure?
- Methodological Answer : Single crystals are grown via slow evaporation (ethanol/water). Data collection uses Mo-Kα radiation (λ = 0.71073 Å) at 296 K. Structure refinement with SHELXL software resolves non-H atoms anisotropically, while H atoms are placed geometrically. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H-bonding, π-π stacking) influencing crystal packing .
Advanced Research Questions
Q. How do substituents like cyclopropyl and pentyloxy influence the compound's reactivity and bioactivity?
- Methodological Answer :
- Cyclopropyl : Enhances steric bulk and electron-withdrawing effects, potentially stabilizing the hydrazone tautomer and altering binding affinity to biological targets.
- Pentyloxy : Increases lipophilicity, improving membrane permeability (logP ~3.5 predicted via DFT). Comparative studies with methoxy/ethoxy analogs show longer alkyl chains enhance antimicrobial potency (e.g., MIC reduction by 20–30% against E. coli) .
- Data Contradiction : Discrepancies in bioactivity between analogs may arise from substituent-dependent solubility or target selectivity .
Q. What computational strategies are used to predict the compound's interaction with biological targets?
- Methodological Answer :
- Molecular Docking (AutoDock/Vina) : Simulates binding to receptors (e.g., COX-2, EGFR) using Lamarckian genetic algorithms. Parameters include grid box dimensions (60×60×60 Å) and scoring functions (e.g., binding energy < -8 kcal/mol indicates strong affinity).
- DFT/B3LYP/6-311G(d,p) : Calculates electronic properties (HOMO-LUMO gap ~4.5 eV) and electrostatic potential maps to identify nucleophilic/electrophilic sites. Solvent effects are modeled via IEFPCM .
Q. How can discrepancies in experimental vs. computational data be resolved in structural analysis?
- Methodological Answer :
- Vibrational Frequency Scaling : Apply a scaling factor (e.g., 0.961) to DFT-calculated IR frequencies to align with experimental peaks.
- NMR Chemical Shift Corrections : Use gauge-invariant atomic orbital (GIAO) methods with solvent models (e.g., DMSO-d₆) to reduce deviations (<0.2 ppm for ¹H).
- Crystallographic Validation : Cross-check DFT-optimized geometries with X-ray bond lengths (e.g., C=N: 1.28 Å calc. vs. 1.30 Å expt.) .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
